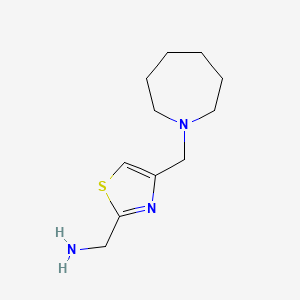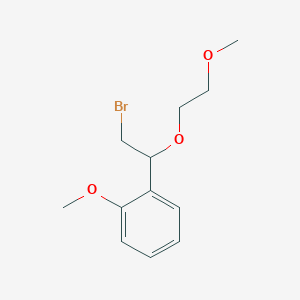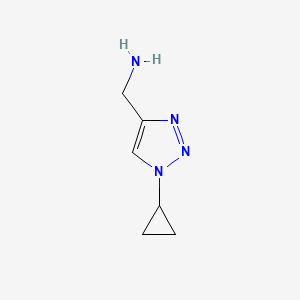
1-(1,3,4-Thiadiazol-2-yl)azetidine-3-carboxylic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,3,4-Thiadiazol-2-yl)azetidine-3-carboxylic acid hydrochloride is a compound that belongs to the class of azetidines and thiadiazoles. These compounds are known for their significant biological activities and are widely used in medicinal chemistry. The presence of both azetidine and thiadiazole rings in the structure makes this compound unique and potentially useful in various scientific research applications.
Vorbereitungsmethoden
The synthesis of 1-(1,3,4-Thiadiazol-2-yl)azetidine-3-carboxylic acid hydrochloride involves several steps. One common method includes the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine . The reaction conditions typically involve refluxing the mixture for several hours, followed by purification through recrystallization or chromatography.
Analyse Chemischer Reaktionen
1-(1,3,4-Thiadiazol-2-yl)azetidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the azetidine ring is particularly reactive due to its ring strain.
Wissenschaftliche Forschungsanwendungen
1-(1,3,4-Thiadiazol-2-yl)azetidine-3-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of 1-(1,3,4-Thiadiazol-2-yl)azetidine-3-carboxylic acid hydrochloride involves its interaction with various molecular targets. The thiadiazole ring is known to interact with proteins and enzymes, potentially inhibiting their activity. This interaction can lead to the disruption of essential biological pathways, making the compound effective in antimicrobial and anticancer applications .
Vergleich Mit ähnlichen Verbindungen
1-(1,3,4-Thiadiazol-2-yl)azetidine-3-carboxylic acid hydrochloride can be compared with other similar compounds, such as:
Eigenschaften
Molekularformel |
C6H8ClN3O2S |
|---|---|
Molekulargewicht |
221.67 g/mol |
IUPAC-Name |
1-(1,3,4-thiadiazol-2-yl)azetidine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C6H7N3O2S.ClH/c10-5(11)4-1-9(2-4)6-8-7-3-12-6;/h3-4H,1-2H2,(H,10,11);1H |
InChI-Schlüssel |
KCOCOAJMQCPSFR-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1C2=NN=CS2)C(=O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4,4,5,5-Tetramethyl-2-[3-(thian-4-yl)bicyclo[1.1.1]pentan-1-yl]-1,3,2-dioxaborolane](/img/structure/B15302376.png)




![2-{[(Benzyloxy)carbonyl]amino}-3-(2-hydroxyphenyl)propanoic acid](/img/structure/B15302401.png)



![2-{[(benzyloxy)carbonyl]amino}-2-(1-methyl-1H-pyrazol-4-yl)acetic acid](/img/structure/B15302437.png)
